Coq7-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

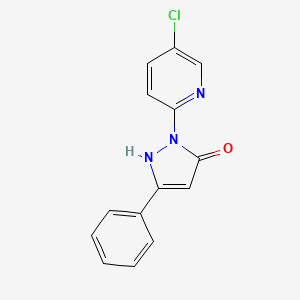

Molecular Formula |

C14H10ClN3O |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

2-(5-chloro-2-pyridinyl)-5-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C14H10ClN3O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-9,17H |

InChI Key |

IRQULQWSSURBFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Coq7-IN-1: A Technical Guide to its Mechanism of Action in Ubiquinone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Coq7-IN-1, a potent and specific inhibitor of the mitochondrial enzyme Coenzyme Q7 (COQ7). This document details the role of COQ7 in the ubiquinone biosynthesis pathway, the molecular consequences of its inhibition by this compound, and provides relevant quantitative data and experimental protocols for researchers in the field.

Introduction: The Critical Role of COQ7 in Ubiquinone Biosynthesis

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular function.[1][2] Its primary role is to act as an electron carrier in the mitochondrial electron transport chain, which is fundamental for ATP generation through oxidative phosphorylation.[1][2][3][4] Beyond its bioenergetic function, the reduced form of CoQ, ubiquinol, is a potent endogenous antioxidant, protecting cellular membranes from lipid peroxidation.[3][4]

The biosynthesis of CoQ is a complex, multi-step process that is highly conserved from yeast to humans.[2] The final steps of this pathway occur within the inner mitochondrial membrane.[2] The enzyme COQ7 , a mitochondrial 5-demethoxyubiquinone (DMQ) hydroxylase, catalyzes the penultimate step in this pathway.[1][2][5] Specifically, COQ7 is responsible for the hydroxylation of DMQ.[5][6][7] A deficiency in COQ7 activity leads to the accumulation of its substrate, DMQ, and a subsequent failure to produce the final CoQ product.[1][8][9] Structurally, COQ7 is characterized as a carboxylate-bridged di-iron enzyme.[1][2]

This compound: A Specific Inhibitor of Human COQ7

This compound is a small molecule inhibitor designed to be a highly potent antagonist of human COQ7.[6][10][11] Its primary mechanism of action is the direct interference with the enzymatic activity of COQ7, thereby disrupting the de novo synthesis of ubiquinone.[6][10][11] This makes this compound a valuable chemical probe for studying the biological roles of COQ7 and the consequences of impaired ubiquinone biosynthesis. It is particularly useful for investigating the balance between de novo synthesis and the extracellular uptake pathways for ubiquinone supplementation.[6][10]

Molecular Mechanism of Action

The inhibitory action of this compound on COQ7 blocks the conversion of demethoxyubiquinone (DMQ) to the subsequent intermediates in the CoQ biosynthetic pathway. This inhibition leads to two key measurable outcomes:

-

Accumulation of Demethoxyubiquinone (DMQ): As the direct substrate of COQ7, DMQ levels increase significantly within the cell upon treatment with this compound. The accumulation of DMQ serves as a reliable biomarker for COQ7 inhibition.[1][6]

-

Depletion of Ubiquinone (UQ): The blockage of the biosynthetic pathway results in a decrease in the cellular levels of the final product, ubiquinone.

Interestingly, while inhibiting ubiquinone synthesis, this compound does not appear to limit C3A cell survival by inhibiting aerobic respiration or by increasing oxidative stress.[6] Furthermore, it does not significantly disturb the physiological growth of normal human cultured cells at effective concentrations.[10][11]

Signaling Pathway: Ubiquinone Biosynthesis Inhibition

The following diagram illustrates the final steps of the ubiquinone biosynthesis pathway and highlights the point of inhibition by this compound.

References

- 1. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COQ7 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. COQ7 Gene: Function, Deficiency, and Research [learn.mapmygenome.in]

- 8. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Ace Therapeutics [acetherapeutics.com]

- 11. This compound - Immunomart [immunomart.com]

Coq7-IN-1: A Potent Inhibitor of Coenzyme Q Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coq7-IN-1 is a potent and specific inhibitor of the human mitochondrial enzyme Coenzyme Q7 (COQ7), a critical component in the biosynthesis of Coenzyme Q10 (ubiquinone). By disrupting the penultimate step in this pathway, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of Coenzyme Q10 deficiency. This document provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, tailored for a scientific audience. It includes a summary of its known in vitro effects, detailed experimental protocols for its use, and diagrams of the relevant biochemical pathway and experimental workflows.

Introduction to COQ7 and Coenzyme Q10

Coenzyme Q10 (CoQ10 or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain, fundamental for cellular respiration and ATP production.[1] The biosynthesis of CoQ10 is a multi-step process involving a complex of enzymes, among which COQ7 plays a crucial role. COQ7, a mitochondrial hydroxylase, catalyzes the conversion of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2] Inhibition or genetic deficiency of COQ7 disrupts the CoQ10 biosynthetic pathway, leading to the accumulation of the substrate DMQ and a subsequent deficiency in CoQ10.[2][3] Such deficiencies have been implicated in a range of mitochondrial and neurodegenerative diseases.[1]

This compound: Mechanism of Action

This compound acts as a highly potent inhibitor of human COQ7, thereby interfering with the de novo synthesis of ubiquinone.[3] Its primary mechanism of action is the direct inhibition of the hydroxylase activity of the COQ7 enzyme. This leads to a cellular state mimicking COQ7 deficiency, characterized by the accumulation of the precursor molecule demethoxyubiquinone (DMQ) and a depletion of the final product, ubiquinone (UQ).[3] This targeted inhibition allows for the controlled study of the downstream cellular consequences of impaired CoQ10 biosynthesis.

Signaling Pathway: Ubiquinone Biosynthesis

The following diagram illustrates the final steps of the ubiquinone biosynthesis pathway, highlighting the point of inhibition by this compound.

References

The Role of Coq7-IN-1 in the Ubiquinone Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquinone, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production.[1][2] The biosynthesis of ubiquinone is a complex, multi-step process involving a series of enzymes encoded by the COQ genes.[3] One of these key enzymes is Coenzyme Q7, hydroxylase (COQ7), a mitochondrial protein that catalyzes the penultimate step in the pathway.[1][2] Dysregulation of the ubiquinone synthesis pathway is implicated in a range of human diseases, making the enzymes in this pathway attractive targets for therapeutic intervention and for the development of research tools. This technical guide provides an in-depth overview of the ubiquinone synthesis pathway, the function of COQ7, and the effects of a specific inhibitor, Coq7-IN-1. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

The Ubiquinone Synthesis Pathway

The biosynthesis of ubiquinone occurs primarily on the inner mitochondrial membrane and can be broadly divided into three main stages: the synthesis of the benzoquinone head group, the synthesis of the polyisoprenoid tail, and the condensation of these two moieties followed by a series of modifications to the head group.[4][5] The initial precursors are derived from the shikimate pathway (for the head group) and the mevalonate pathway (for the tail).[4][6]

A simplified representation of the final steps of the ubiquinone synthesis pathway is depicted below, highlighting the critical role of the COQ7 enzyme.

Caption: The final stages of the ubiquinone biosynthesis pathway occurring at the inner mitochondrial membrane.

The Role and Mechanism of COQ7

COQ7, also known as demethoxyubiquinone hydroxylase, is a crucial enzyme that catalyzes the hydroxylation of demethoxyubiquinone (DMQ), the penultimate precursor in the biosynthesis of ubiquinone.[1][2] This enzymatic step is essential for the formation of the final, fully functional Coenzyme Q10 molecule. The human COQ7 protein is a mitochondrial enzyme, and its activity is critical for maintaining cellular respiration and protecting against oxidative stress.[1][7] Mutations or inhibition of COQ7 lead to a buildup of DMQ and a subsequent deficiency in ubiquinone, which can result in severe mitochondrial dysfunction.[1][2]

This compound: A Potent Inhibitor of COQ7

This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of human COQ7. By blocking the conversion of DMQ to the subsequent intermediate, this compound effectively disrupts the de novo synthesis of ubiquinone. This makes it a valuable tool for studying the physiological and pathological consequences of ubiquinone deficiency in a controlled manner.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the hydroxylase activity of the COQ7 enzyme. This leads to the accumulation of the substrate, DMQ, and a decrease in the cellular levels of ubiquinone.

Caption: this compound inhibits the COQ7 enzyme, blocking the conversion of DMQ.

Quantitative Data on COQ7 Inhibition

The following tables summarize the quantitative effects of COQ7 inhibition, drawing from studies on COQ7-deficient cells and related inhibitors. This data provides a baseline for understanding the potential impact of this compound.

Table 1: Effect of COQ7 Inhibition on Ubiquinone Precursors

| Cell Line | Treatment | DMQ10 Level | CoQ10 Level | Reference |

| Human Fibroblasts | COQ7 Mutation | Increased | Decreased | [2] |

| HeLa | This compound (hypothetical) | Expected to Increase | Expected to Decrease | N/A |

Table 2: Effect of COQ7 Deficiency on Mitochondrial Respiration

| Cell Line | Condition | Basal Respiration | Maximal Respiration | Reference |

| Human Fibroblasts | COQ7 Mutation | Unchanged | Decreased | [8] |

| Mouse Embryonic Fibroblasts | Coq7 Knockout | - | Significantly Decreased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of COQ7 inhibitors like this compound.

Quantification of Coenzyme Q10 and DMQ10 by HPLC

This protocol describes the extraction and quantification of ubiquinone and its precursor DMQ from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)

-

Protease Inhibitor Cocktail

-

Hexane

-

Ethanol

-

Methanol

-

Isopropanol

-

HPLC system with a C18 reverse-phase column and UV or electrochemical detector

-

Coenzyme Q10 and DMQ10 standards

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to ensure complete lysis.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for extraction.

-

-

Quinone Extraction:

-

To the supernatant, add a mixture of ethanol and hexane (e.g., a 2:5 v/v ratio).

-

Vortex vigorously for 2 minutes to extract the lipids.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the quinones.

-

Evaporate the hexane to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a suitable mobile phase, such as a mixture of methanol and isopropanol (e.g., 65:35 v/v).[10]

-

Inject the sample into the HPLC system.

-

Chromatographic Conditions:

-

Identify and quantify CoQ10 and DMQ10 peaks by comparing their retention times and peak areas to those of the standards.

-

Western Blot Analysis of COQ7 Protein Levels

This protocol details the detection and quantification of COQ7 protein levels in cell lysates.

Materials:

-

Cell lysate (prepared as in the HPLC protocol)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (12% acrylamide is suitable for COQ7, which is ~24 kDa)[13][14]

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)

-

Primary antibody: anti-COQ7 antibody (e.g., Santa Cruz Biotechnology, sc-376484, starting dilution 1:100).[14]

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Prepare samples for loading by mixing a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-COQ7 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13][15]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Experimental Workflow for Studying COQ7 Inhibition

The following diagram outlines a typical experimental workflow to investigate the effects of a COQ7 inhibitor like this compound on cellular function.

Caption: A logical workflow for investigating the effects of a COQ7 inhibitor.

Conclusion

This compound represents a powerful chemical tool for the specific and controlled inhibition of the ubiquinone synthesis pathway. By targeting the COQ7 enzyme, this inhibitor allows for the detailed investigation of the roles of Coenzyme Q10 in cellular metabolism, mitochondrial function, and disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further unravel the complexities of ubiquinone biology. Further research with this and similar inhibitors will undoubtedly contribute to a deeper understanding of mitochondrial diseases and the development of novel therapeutic strategies.

References

- 1. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PathWhiz [smpdb.ca]

- 5. flybase.org [flybase.org]

- 6. KEGG PATHWAY: hsa00130 [genome.jp]

- 7. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol | Leinco Technologies [leinco.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. bio-rad.com [bio-rad.com]

Investigating COQ7 Function with Coq7-IN-1: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the function of Coenzyme Q7 (COQ7), a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), and the use of the inhibitor Coq7-IN-1 as a tool to investigate its role in cellular metabolism and signaling. This document details the biochemical pathways, experimental methodologies, and data analysis relevant to the study of COQ7.

Introduction to COQ7 and Coenzyme Q Biosynthesis

Coenzyme Q, also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain (ETC) in mitochondria.[1][2][3] It functions as an electron carrier, shuttling electrons from Complex I and Complex II to Complex III, a process fundamental to ATP production through oxidative phosphorylation.[2][4] The biosynthesis of CoQ is a highly conserved multi-step process involving at least a dozen proteins encoded by the COQ genes.[5][6]

COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[2][3][7] This reaction is crucial for the maturation of the CoQ molecule. Inhibition or genetic deficiency of COQ7 leads to a predictable biochemical phenotype: the accumulation of the substrate DMQ and a subsequent decrease in the levels of mature Coenzyme Q.[2][3][8] This disruption in CoQ biosynthesis has been linked to various mitochondrial and metabolic diseases.[2]

Beyond its role in the ETC, COQ7 is also implicated in other cellular processes. A pool of COQ7 can translocate to the nucleus, where it is thought to participate in a retrograde signaling pathway to suppress mitochondrial stress responses, potentially through the regulation of gene expression.[9]

This compound: A Potent Inhibitor of COQ7

This compound is a highly potent small molecule inhibitor of human COQ7.[10][11] It serves as a valuable chemical probe to study the consequences of acute COQ7 inhibition, mimicking the biochemical state of genetic COQ7 deficiency. By interfering with ubiquinone synthesis, this compound allows for the controlled investigation of the cellular roles of COQ7 and the downstream effects of CoQ depletion.[10]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the effects of this compound on cell growth and Coenzyme Q biosynthesis.

| Cell Line | GI50 (µM) | Assay Duration |

| WI-38 | 19.0 | 4 days |

| C3A | 9.0 ± 1.1 | Not Specified |

Table 1: Cell Growth Inhibition by this compound. The GI50 value represents the concentration of this compound that causes a 50% reduction in cell growth. Data for WI-38 and C3A cells are presented.

| Cell Line | This compound Conc. (µM) | Treatment Duration | DMQ10 Content (ng/well) | UQ10 Content (ng/well) | DMQ10 (% of total quinones) |

| HeLa | 10 | 2 days | 13.2 | 12.2 | 52.0% |

Table 2: Effect of this compound on Quinone Levels in HeLa Cells. This table shows the accumulation of the COQ7 substrate, demethoxyubiquinone-10 (DMQ10), and the reduction of ubiquinone-10 (UQ10) upon treatment with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate COQ7 function and the effects of its inhibition by this compound.

Quantification of Coenzyme Q and Demethoxyubiquinone by HPLC

Objective: To measure the cellular levels of CoQ and its precursor DMQ to assess COQ7 activity.

Principle: Cellular lipids, including CoQ and DMQ, are extracted using organic solvents. The extracted quinones are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Protocol:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer: 20mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[3]

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

To the cell lysate, add a mixture of ethanol and hexane (e.g., in a 2:5 v/v ratio) to extract the quinones.[3]

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., ethanol).

-

Inject the sample onto a reverse-phase C18 column.

-

Use an isocratic mobile phase, for example, 70% methanol and 30% ethanol, at a constant flow rate (e.g., 0.3 mL/min).[5]

-

Detect the quinones using a UV detector set at 275 nm.[5]

-

Identify and quantify the peaks corresponding to CoQ and DMQ by comparing their retention times and peak areas to those of known standards.

-

Normalize the quinone levels to the total protein content of the initial cell lysate.

-

Assessment of Mitochondrial Respiration

Objective: To measure the impact of COQ7 inhibition on mitochondrial oxygen consumption rate (OCR).

Principle: A Seahorse XF Analyzer is used to measure real-time OCR in live cells. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial respiration can be determined.

Protocol:

-

Cell Seeding:

-

Seed cells in a Seahorse XF96 microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Culture the cells overnight in a standard CO2 incubator.

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates such as galactose (10 mM), glutamine (2 mM), and pyruvate (1 mM).[12]

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.

-

-

Seahorse XF Analysis:

-

Place the cell plate in the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Sequentially inject the following compounds and measure OCR after each injection:

-

Oligomycin (e.g., 1 µg/mL): An ATP synthase inhibitor, which reveals the ATP-linked respiration.[12]

-

FCCP (e.g., 1 µM): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[12]

-

Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 5 µM): Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.[12]

-

-

-

Data Analysis:

-

Normalize the OCR data to the protein content per well, which can be determined after the assay using a BCA assay.

-

Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Cell Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a defined period, cell viability or proliferation is assessed using a colorimetric assay, such as the resazurin reduction assay.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a low density to allow for several days of growth.

-

-

Compound Treatment:

-

The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for the desired duration (e.g., 4 days).[13]

-

-

Viability Assessment (Resazurin Assay):

-

Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the readings to the vehicle-treated control wells to obtain the percentage of cell growth.

-

Plot the percentage of cell growth against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve and calculate the GI50 value.

-

Signaling Pathways and Experimental Workflows

COQ7 and the mTOR/HIF-1α Signaling Pathway

COQ7 deficiency has been linked to the activation of the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways.[14] This suggests a cellular response to mitochondrial dysfunction that promotes a shift towards aerobic glycolysis.

Caption: Inhibition of COQ7 by this compound leads to decreased CoQ and ATP, activating mTOR and HIF-1α signaling.

Experimental Workflow for Investigating a COQ7 Inhibitor

The following diagram illustrates a typical workflow for the characterization of a novel COQ7 inhibitor.

References

- 1. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 7. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COQ7 - Wikipedia [en.wikipedia.org]

- 10. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Homozygous Variant in COQ7 in Siblings With Hereditary Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Coq7-IN-1 in Studying Coenzyme Q10 Deficiency

Introduction: Coenzyme Q10 and its Deficiency

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital, lipid-soluble molecule that is endogenously synthesized and present in nearly every cell membrane.[1] Its primary functions are twofold: it serves as an essential electron carrier in the mitochondrial respiratory chain, crucial for the production of adenosine triphosphate (ATP), and it acts as a potent antioxidant, protecting cells from oxidative damage.[1][2] CoQ10's antioxidant activity includes directly neutralizing free radicals and regenerating other antioxidants like vitamin E (α-tocopherol) and vitamin C (ascorbate).[2]

The biosynthesis of CoQ10 is a complex, multi-step process involving at least a dozen nuclear-encoded proteins (COQ proteins).[3][4][5] The pathway begins with two main precursors: the benzoquinone head group, derived from tyrosine, and a long polyisoprenoid tail, synthesized via the mevalonate pathway.[3][6][7] These components are modified and assembled within a multi-enzyme complex on the inner mitochondrial membrane, often referred to as "Complex Q" or the "CoQ-synthome".[6][8][9]

Coenzyme Q10 Deficiency is a clinically heterogeneous disorder.[2]

-

Primary CoQ10 Deficiency: A rare autosomal recessive condition caused by mutations in the COQ genes, which are directly involved in the biosynthesis pathway.[1][2] Clinical presentations can range from severe infantile multi-systemic disease to encephalomyopathy, cerebellar ataxia, isolated myopathy, and nephrotic syndrome.[2]

-

Secondary CoQ10 Deficiency: Results from factors not directly related to the biosynthesis pathway, such as mutations in genes unrelated to CoQ10 synthesis, mitochondrial DNA depletion syndrome, or the use of certain drugs like statins, which inhibit an enzyme in the mevalonate pathway.[1][2]

Given the challenges in studying these rare genetic disorders, chemical tools that can induce a state of CoQ10 deficiency in vitro are invaluable for research and drug development.

The Role of COQ7 in Coenzyme Q10 Biosynthesis

The COQ7 gene encodes the enzyme 5-demethoxyubiquinone (DMQ) hydroxylase.[10] This enzyme is a crucial component of the CoQ-synthome and catalyzes the penultimate step in the CoQ10 biosynthesis pathway: the hydroxylation of demethoxyubiquinone (DMQ), the direct precursor to CoQ10.[9][11][12][13]

Loss of COQ7 function, due to genetic mutations or chemical inhibition, has two primary biochemical consequences:

-

Accumulation of the substrate, demethoxyubiquinone (DMQ10). [11][14] DMQ is the only intermediate in the pathway known to accumulate significantly when there are defects in the terminal steps.[11]

-

Impaired synthesis and subsequent deficiency of the final product, CoQ10. [11][14]

This specific biochemical signature—high DMQ10 and low CoQ10—is a hallmark of COQ7 dysfunction and is used as a diagnostic marker in patients and a key endpoint in experimental models.[11][15] While some studies suggest DMQ may have a minor, inefficient role as an electron carrier, its accumulation is largely associated with the pathological state of CoQ10 deficiency.[11]

This compound: A Chemical Probe for Inducing COQ7 Deficiency

This compound is a potent, small-molecule inhibitor of the human COQ7 enzyme.[16][17] Its primary mechanism of action is to interfere with the synthesis of ubiquinone (UQ) by blocking the COQ7-mediated conversion of DMQ.[16]

The key utility of this compound in a research setting is its ability to rapidly and reversibly create a cellular model of COQ7-related CoQ10 deficiency. This allows researchers to:

-

Investigate the downstream cellular consequences of impaired CoQ10 synthesis.

-

Study the balance and interplay between de novo (endogenous) synthesis of CoQ10 and the uptake of extracellularly supplied CoQ10.[16][17]

-

Screen for compounds or therapeutic strategies that can rescue the deficient phenotype, such as bypass molecules or pharmacological chaperones.

By inducing a controlled and specific block in the pathway, this compound provides a powerful tool to dissect the pathophysiology of CoQ10 deficiency and explore potential treatments.

Data Presentation: Quantitative Effects of COQ7 Inhibition

The following tables summarize quantitative data from studies using this compound and from patient-derived cells with COQ7 mutations, providing a comparative overview of the biochemical impact of COQ7 dysfunction.

Table 1: In Vitro Inhibitory Activity of COQ7 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Value | Citation(s) |

|---|---|---|---|---|---|

| This compound | WI-38 | Cell Growth | GI₅₀ | 19.0 µM | [16] |

| This compound | C3A | Cell Growth | GI₅₀ | 9.0 ± 1.1 µM | [16] |

| Coq7-IN-2 | PANC-1 | DMQ₁₀ Accumulation | IC₅₀ | 7.3 µM | [18] |

| Coq7-IN-2 | PANC-1 | UQ₁₀ Accumulation | IC₅₀ | 15.4 µM |[18] |

GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration.

Table 2: Biochemical Effects of COQ7 Inhibition/Mutation

| Model System | Treatment/Mutation | CoQ₁₀ Level | DMQ₁₀ Level | Citation(s) |

|---|---|---|---|---|

| HeLa Cells | This compound (10 µM, 2 days) | 12.2 ng/well | 13.2 ng/well (52.0% of total quinones) | [16] |

| PANC-1 Cells | Coq7-IN-2 | Not specified | Substantial accumulation (8.7% of total) | [18] |

| PC3 Cells | Coq7-IN-2 | Not specified | Substantial accumulation (14.0% of total) | [18] |

| Patient Fibroblasts | COQ7 p.Arg54Gln | ≈ 45% reduction vs. control | Detected (not detected in control) | [11] |

| Patient Fibroblasts | Fatal Case | 0.29 nmol/UCOX (Ref: 1.64-3.32) | Not quantified, but expected |[19][20] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon research findings. The following protocols are synthesized from methodologies reported in studies of COQ7 function and inhibition.

Cell Culture

-

Objective: To maintain healthy cell lines (e.g., human fibroblasts, HeLa, mouse embryonic fibroblasts) for downstream experiments.

-

Protocol:

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).[15][21]

-

The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1x GlutaMAX, and 1% penicillin-streptomycin or antibiotic-antimycotic solution.[15][21]

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[15][21]

-

For experiments requiring a shift from glycolysis to oxidative phosphorylation, glucose-containing medium can be replaced with a galactose-containing medium.[22]

-

Cell Viability Assay (Resazurin-Based)

-

Objective: To quantify the effect of a compound (e.g., this compound) on cell proliferation and viability.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound (e.g., this compound from 0-30 µM) for the desired duration (e.g., 2-4 days).[16][22]

-

At the end of the treatment period, remove the culture medium.

-

Add a solution of resazurin in fresh medium to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence of the reduced product, resorufin, using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

-

Calculate cell viability as a percentage relative to vehicle-treated control cells.[22]

-

Quantification of CoQ₁₀ and DMQ₁₀ by HPLC

-

Objective: To extract and measure the levels of CoQ₁₀ and its precursor DMQ₁₀ from cultured cells.

-

Protocol:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer (e.g., 20 mM Tris-HCl pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl).[11][15][21] Determine the protein concentration of the lysate using a BCA assay for later normalization.[11][15]

-

Quinone Extraction:

-

Sample Preparation: Evaporate the hexane from the organic layer using a SpeedVac concentrator.[15][21] Store the dried lipid extract at -80°C until analysis.

-

HPLC Analysis:

-

Re-dissolve the dried extract in a mobile phase-compatible solvent (e.g., methanol/ethanol mix).[15]

-

Inject the sample into an HPLC system (e.g., Agilent 1260 Infinity) equipped with a reverse-phase C18 column.[11][15]

-

Elute the quinones using an isocratic mobile phase, such as 70% methanol and 30% ethanol, at a flow rate of ~0.3 mL/min.[11]

-

Detect the quinones using a UV detector set to 275 nm.[11][15]

-

-

Quantification: Identify and quantify CoQ₁₀ and DMQ₁₀ peaks by comparing their retention times and peak areas to those of known standards. Normalize the final quinone amounts to the total protein content of the initial lysate.[15]

-

Western Blotting for COQ7 Protein Levels

-

Objective: To determine the relative abundance of COQ7 and other proteins of interest in cell lysates.

-

Protocol:

-

Lysate Preparation: Lyse cells in RIPA buffer containing protease inhibitors.[21] Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30-60 µg) per lane onto a 4-12% Bis-Tris or 12% SDS-PAGE gel and separate by electrophoresis.[11][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11][21]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-COQ7, 1:2000 dilution) overnight at 4°C.[11] Also probe for a loading control protein (e.g., VDAC1, TOM20, GAPDH) to ensure equal protein loading.[11][21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:2000 dilution) for 1-2 hours at room temperature.[11]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[11] Visualize the protein bands by exposing the membrane to X-ray film or using a digital imaging system.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Caption: The Coenzyme Q10 biosynthesis pathway, highlighting the inhibition of the COQ7 enzyme by this compound.

Caption: Experimental workflow for assessing the cellular effects of the COQ7 inhibitor, this compound.

Caption: Downstream signaling consequences resulting from the inhibition of COQ7 by this compound.

References

- 1. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. COQ7 - Wikipedia [en.wikipedia.org]

- 11. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 14. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neurology.org [neurology.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound - Ace Therapeutics [acetherapeutics.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hub.hku.hk [hub.hku.hk]

- 21. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Minimal mitochondrial respiration is required to prevent cell death by inhibition of mTOR signaling in CoQ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of COQ7 Inhibition by Coq7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cellular effects of inhibiting Coenzyme Q7 (COQ7) with the potent and specific inhibitor, Coq7-IN-1. COQ7 is a critical enzyme in the biosynthesis of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a vital cellular antioxidant. Inhibition of COQ7 disrupts cellular bioenergetics and redox homeostasis, leading to a cascade of downstream effects. This document details the mechanism of action of this compound, summarizes key quantitative data on its cellular impact, provides comprehensive experimental protocols for studying its effects, and visualizes the implicated signaling pathways and experimental workflows.

Introduction to COQ7 and this compound

COQ7, a mitochondrial hydroxylase, catalyzes the penultimate step in the biosynthesis of CoQ10, the conversion of 5-demethoxyubiquinone (DMQ) to 5-hydroxyubiquinone.[1] CoQ10 is indispensable for mitochondrial oxidative phosphorylation, acting as an electron carrier from Complexes I and II to Complex III.[2] Beyond its role in ATP synthesis, CoQ10 is a potent antioxidant, protecting cellular membranes from lipid peroxidation.

This compound is a highly potent small molecule inhibitor of human COQ7.[2] Its primary mechanism of action is the direct inhibition of COQ7's enzymatic activity, leading to an accumulation of the substrate DMQ10 and a subsequent depletion of the final product, CoQ10.[2] This targeted inhibition makes this compound a valuable tool for investigating the cellular consequences of CoQ10 deficiency and for exploring potential therapeutic strategies targeting cellular metabolism.

Quantitative Data on the Cellular Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound and the broader effects of COQ7 inhibition.

Table 1: Cell Growth Inhibition by this compound

| Cell Line | GI₅₀ (µM) | Treatment Duration |

| WI-38 | 19.0 | 4 days |

| C3A | 9.0 ± 1.1 | 4 days |

Data sourced from MedchemExpress.[2]

Table 2: Effects of this compound on Quinone Levels in HeLa Cells

| Treatment | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |

| 10 µM this compound (2 days) | 13.2 | 12.2 | 52.0 |

Data sourced from MedchemExpress.[2]

Table 3: General Cellular Effects of COQ7 Inhibition

| Cellular Process | Observed Effect | Key Measurement |

| Mitochondrial Respiration | Decreased | Reduced Oxygen Consumption Rate (OCR) |

| Cellular Metabolism | Shift towards glycolysis | Increased Extracellular Acidification Rate (ECAR) |

| ATP Production | Decreased | Reduced cellular ATP levels |

| Redox Homeostasis | Increased Oxidative Stress | Elevated Reactive Oxygen Species (ROS) |

| Signaling Pathways | Activation | Increased HIF-1α stabilization, mTOR pathway modulation |

Key Signaling Pathways Affected by COQ7 Inhibition

Inhibition of COQ7 and the subsequent disruption of mitochondrial function trigger significant alterations in cellular signaling pathways, primarily as an adaptive response to metabolic stress.

The HIF-1α Pro-Glycolytic Pathway

Inhibition of COQ7 leads to a decrease in mitochondrial oxygen consumption. This, coupled with an increase in reactive oxygen species (ROS), can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[3] Stabilized HIF-1α translocates to the nucleus and promotes the transcription of genes involved in the glycolytic pathway, facilitating a metabolic switch to glycolysis to compensate for reduced mitochondrial ATP production.

References

The Impact of Coq7 Inhibition on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular metabolic consequences of inhibiting Coenzyme Q7 (Coq7), a critical enzyme in the biosynthesis of Coenzyme Q (CoQ). The focus is on the effects of the potent and specific inhibitor, Coq7-IN-1, elucidating its mechanism of action and the resultant metabolic reprogramming. This document is intended to serve as a comprehensive resource, detailing quantitative metabolic changes, experimental methodologies, and the underlying signaling pathways.

Introduction to Coq7 and Coenzyme Q Biosynthesis

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial electron transport chain (ETC).[1][2][3] Its biosynthesis is a multi-step process involving a complex of enzymes, collectively known as the COQ synthome. Coq7, a mitochondrial hydroxylase, catalyzes the penultimate step in this pathway: the conversion of demethoxyubiquinone (DMQ) to demethyl-UQ (DMeQ).[1][4] As a di-iron carboxylate enzyme, the catalytic activity of Coq7 is dependent on iron.[1]

Inhibition of Coq7 disrupts the CoQ biosynthetic pathway, leading to a decrease in cellular CoQ levels and a corresponding accumulation of the substrate, DMQ.[2][4][5][6] This disruption has profound effects on cellular metabolism, primarily due to impaired mitochondrial respiration and increased oxidative stress.

This compound: A Potent Inhibitor of Coq7

This compound is a highly potent inhibitor of human Coq7, effectively interfering with ubiquinone synthesis.[4] Its use in research allows for the specific investigation of the metabolic consequences of Coq7 inhibition.

Quantitative Metabolic Impact of Coq7 Inhibition

The inhibition of Coq7 by compounds like this compound induces significant and measurable changes in cellular metabolism. The following tables summarize the key quantitative data from studies on Coq7 inhibition.

Table 1: Effects of this compound on Cell Growth and Coenzyme Q Intermediates

| Cell Line | Parameter | Treatment | Value | Reference |

| WI-38 | Growth Inhibition (GI50) | This compound (4 days) | 19.0 µM | [4] |

| C3A | Growth Inhibition (GI50) | This compound | 9.0 ± 1.1 µM | [4] |

| HeLa | DMQ10 Content | This compound (10 µM, 2 days) | 13.2 ng/well | [4] |

| HeLa | UQ10 Content | This compound (10 µM, 2 days) | 12.2 ng/well | [4] |

| HeLa | DMQ10 Percentage | This compound | 52.0% | [4] |

Table 2: Impact of COQ7 Deficiency on Mitochondrial Respiration in Human Fibroblasts

| Cell Line | Parameter | Condition | Value | Reference |

| Patient Fibroblasts (with COQ7 variants) | Oxygen Consumption Rate | Basal | Significantly Decreased | [7] |

| Patient Fibroblasts (with COQ7 variants) | Oxygen Consumption Rate | After FCCP | Significantly Decreased | [7] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of Coq7 inhibition.

Cell Culture

-

Cell Lines: Human cell lines such as HeLa, WI-38, C3A, and patient-derived fibroblasts are commonly used.[4][6][8][9]

-

Media: Cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[2][6][8][9]

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][8][9]

Quantification of Coenzyme Q and Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying CoQ and its precursor, DMQ.

-

Extraction: Quinones are extracted from the cell lysate using a mixture of ethanol and hexane.[6][8][9] The organic layer is collected and the solvent is evaporated.

-

Chromatography: The dried extract is redissolved and injected into an HPLC system equipped with a reverse-phase C18 column.[6][9]

-

Detection: Eluted compounds are detected by a UV detector at 275 nm.[6][9]

-

Quantification: Peak areas are compared to known standards to determine the concentration of CoQ10 and DMQ10, which is then normalized to the total protein content of the sample.[6][9]

Western Blotting for Coq7 Protein Levels

-

Lysate Preparation: Cells are lysed, and the total protein concentration is determined using a BCA assay.[6][8]

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[6]

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.[6][8]

-

Antibody Incubation: The membrane is probed with a primary antibody specific for Coq7, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Measurement of Cellular Respiration

Oxygen consumption rates (OCR) are measured to assess mitochondrial function.

-

Instrumentation: A Seahorse XF Analyzer or similar instrument is used.

-

Assay: Cells are plated in specialized microplates. After baseline measurements, mitochondrial function is interrogated by the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples ATP synthesis from oxygen consumption), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[7]

ATP Assay

Cellular ATP levels can be quantified using luminescence-based kits according to the manufacturer's instructions.[6]

Signaling Pathways and Metabolic Reprogramming

The inhibition of Coq7 triggers a cascade of events that lead to significant metabolic reprogramming.

The Coenzyme Q Biosynthesis Pathway

The primary pathway affected by this compound is the Coenzyme Q biosynthesis pathway.

Caption: Coenzyme Q biosynthesis pathway and the inhibitory action of this compound.

Impact on Electron Transport Chain and Oxidative Phosphorylation

CoQ is an essential component of the electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. A deficiency in CoQ due to Coq7 inhibition leads to a bottleneck in the ETC.

Caption: Impairment of the electron transport chain due to CoQ depletion.

This impairment of the ETC results in:

-

Decreased ATP Production: The reduced electron flow diminishes the proton gradient across the inner mitochondrial membrane, leading to lower ATP synthesis via oxidative phosphorylation.[7][8][10]

-

Increased Oxidative Stress: The bottleneck in electron transfer can lead to the leakage of electrons, particularly from Complex I and III, which then react with molecular oxygen to form reactive oxygen species (ROS).[11][12]

Metabolic Shift Towards Glycolysis

To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis in a phenomenon known as the Warburg effect.[13][14]

Caption: Logical flow of metabolic reprogramming following Coq7 inhibition.

This metabolic reprogramming is often mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic enzymes.[14] The increased ROS resulting from ETC dysfunction can contribute to HIF-1α stabilization, even under normoxic conditions.[14]

Alterations in the TCA Cycle and Glutamine Metabolism

With a dysfunctional ETC, the flux through the Tricarboxylic Acid (TCA) cycle is also altered. The primary role of the TCA cycle shifts from generating reducing equivalents for the ETC to providing biosynthetic precursors.[13] To maintain the pool of TCA cycle intermediates (anaplerosis), cells may increase their reliance on other substrates, such as glutamine.[13] Studies have shown that CoQ depleted cells can exhibit increased glutaminase activity, the first step in glutamine's entry into the TCA cycle.[13]

Conclusion

The inhibition of Coq7 by specific inhibitors like this compound provides a powerful tool to study the intricate relationship between Coenzyme Q biosynthesis and overall cellular metabolism. The primary consequences of Coq7 inhibition are a depletion of CoQ, an accumulation of DMQ, impaired mitochondrial respiration, and increased oxidative stress. This leads to a compensatory metabolic shift towards glycolysis, driven in part by HIF-1α stabilization, and alterations in the TCA cycle and glutamine metabolism. Understanding these metabolic adaptations is crucial for researchers in the fields of mitochondrial medicine, cancer metabolism, and drug development, as it sheds light on the cellular response to mitochondrial dysfunction and may reveal novel therapeutic targets.

References

- 1. biorxiv.org [biorxiv.org]

- 2. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COQ7 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mouse homologue of coq7/clk-1, longevity gene in Caenorhabditis elegans, is essential for coenzyme Q synthesis, maintenance of mitochondrial integrity, and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel COQ7 mutation causing primarily neuromuscular pathology and its treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biallelic variants in COQ7 cause distal hereditary motor neuropathy with upper motor neuron signs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. academic.oup.com [academic.oup.com]

- 11. coq7/clk-1 regulates mitochondrial respiration and the generation of reactive oxygen species via coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coenzyme Q Depletion Reshapes MCF-7 Cells Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coenzyme Q biosynthesis inhibition induces HIF-1α stabilization and metabolic switch toward glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Role of COQ7 in Disease Models with Coq7-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1][2] The biosynthesis of CoQ is a complex, multi-step process involving a suite of highly conserved "COQ" proteins. Among these, Coenzyme Q7, hydroxylase (COQ7), a mitochondrial monooxygenase, catalyzes the penultimate step in this pathway: the hydroxylation of demethoxyubiquinone (DMQ).[3][4] Genetic mutations in the COQ7 gene lead to primary CoQ10 deficiency, a clinically heterogeneous disorder that can manifest as severe mitochondrial diseases, including encephalomyopathy, cerebellar ataxia, and hereditary motor neuropathy.[5][6]

The study of COQ7's role in disease has been significantly advanced by the development of specific chemical probes. Coq7-IN-1 is a potent and selective inhibitor of human COQ7, interfering with the synthesis of ubiquinone.[3] This technical guide provides a comprehensive overview of the use of this compound in disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various cell lines. This data is crucial for designing experiments and interpreting results when using this chemical probe.

Table 1: Cellular Growth Inhibition by this compound [3]

| Cell Line | Description | GI₅₀ (µM) | Treatment Duration |

| WI-38 | Human fetal lung fibroblast | 19.0 | 4 days |

| C3A | Human hepatoma | 9.0 ± 1.1 | 4 days |

Table 2: Effects of this compound on Ubiquinone and Demethoxyubiquinone Levels in HeLa Cells [3]

| Treatment | Concentration (µM) | Treatment Duration | DMQ10 (ng/well) | UQ10 (ng/well) | DMQ10 Content (%) |

| This compound | 10 | 2 days | 13.2 | 12.2 | 52.0 |

Note: The data presented here is derived from a commercial supplier and has not been independently verified in a peer-reviewed publication. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

Understanding the broader cellular impact of COQ7 inhibition is critical. The following diagrams, generated using the DOT language for Graphviz, illustrate the Coenzyme Q biosynthesis pathway and a general experimental workflow for characterizing COQ7 inhibitors like this compound.

Coenzyme Q Biosynthesis Pathway and the Impact of this compound

This diagram illustrates the final steps of the Coenzyme Q10 biosynthesis pathway in mitochondria, highlighting the role of COQ7 and the effect of its inhibition by this compound.

General Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for researchers to characterize the effects of a COQ7 inhibitor in a cellular context.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are key protocols for experiments involving this compound.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on cell viability and establish the GI₅₀.

Materials:

-

Cells of interest (e.g., WI-38, C3A, HeLa)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Incubate the plate for the desired duration (e.g., 4 days).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the GI₅₀.

Quantification of CoQ10 and DMQ10 by HPLC-UV

Objective: To measure the intracellular levels of Coenzyme Q10 and its precursor Demethoxyubiquinone (DMQ10) following treatment with this compound.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer

-

Ethanol (HPLC grade)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

CoQ10 and DMQ10 standards

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Extraction:

-

Lyse cell pellets in RIPA buffer.

-

Add a mixture of ethanol and hexane (e.g., 2:5 v/v) to the lysate and vortex vigorously.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in the mobile phase (e.g., a mixture of methanol and ethanol).

-

Inject the sample into the HPLC system.

-

Separate the quinones using a C18 column with an isocratic mobile phase.

-

Detect the compounds by UV absorbance at 275 nm.[7]

-

Quantify the peaks by comparing their area to a standard curve generated with known concentrations of CoQ10 and DMQ10.

-

Normalize the results to the total protein content of the cell lysate.

-

Western Blot Analysis of COQ7 and Downstream Signaling Proteins

Objective: To assess the levels of COQ7 protein and investigate the impact of its inhibition on downstream signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-COQ7, anti-phospho-AMPK, anti-LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable tool for dissecting the role of COQ7 in cellular physiology and disease. By inhibiting CoQ biosynthesis, this chemical probe allows for the investigation of the downstream consequences of CoQ deficiency, including impaired mitochondrial respiration and the activation of cellular stress responses. The data and protocols presented in this guide provide a foundation for researchers to design and execute robust experiments to further elucidate the intricate functions of COQ7 and explore potential therapeutic strategies for CoQ10 deficiency disorders. Further research, particularly in vivo studies, is needed to fully understand the therapeutic potential and limitations of targeting COQ7.

References

- 1. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disorders of Human Coenzyme Q10 Metabolism: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of human COQ7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fatal case of COQ7‐associated primary coenzyme Q10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Coenzyme Q10 Deficiency Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. The CoQ biosynthetic di-iron carboxylate hydroxylase COQ7 is inhibited by in vivo metalation with manganese but remains functional by metalation with cobalt - PMC [pmc.ncbi.nlm.nih.gov]

Coq7-IN-1: A Potent Tool for Interrogating Mitochondrial Coenzyme Q Biosynthesis and Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial diseases represent a heterogeneous group of debilitating disorders characterized by impaired energy production due to dysfunction of the mitochondrial respiratory chain. A critical component of this chain is Coenzyme Q (CoQ), a lipid-soluble antioxidant and electron carrier. The biosynthesis of CoQ is a complex, multi-step process, and defects in this pathway are a significant cause of primary CoQ deficiencies. The enzyme 5-demethoxyubiquinone hydroxylase (COQ7) catalyzes the penultimate step in CoQ biosynthesis, making it a key regulatory point and a compelling target for studying mitochondrial disease. Coq7-IN-1 has emerged as a highly potent and specific inhibitor of human COQ7, providing a valuable chemical tool to dissect the roles of CoQ biosynthesis in health and disease, and to develop novel therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in studying mitochondrial signaling pathways.

Mechanism of Action

This compound acts as a potent inhibitor of the COQ7 enzyme. COQ7 is responsible for the hydroxylation of demethoxyubiquinone (DMQ), a precursor in the CoQ biosynthetic pathway, to demethyl-ubiquinone (DMeQ). This reaction is a critical step in the maturation of the benzoquinone ring of CoQ. By inhibiting COQ7, this compound effectively blocks the CoQ biosynthesis pathway at this penultimate step. This inhibition leads to two primary biochemical consequences: a decrease in the cellular levels of the final product, ubiquinone (UQ), and a corresponding accumulation of the substrate, demethoxyubiquinone (DMQ).[1] This targeted disruption of CoQ metabolism allows for the precise study of the downstream cellular effects of CoQ deficiency.

Quantitative Data

The inhibitory activity of this compound has been characterized in various cell lines. The following tables summarize the available quantitative data on the effects of this compound and a related inhibitor, Coq7-IN-2.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Treatment Conditions | Reference |

| WI-38 | GI₅₀ | 19.0 µM | 4 days | [1] |

| C3A | GI₅₀ | 9.0 ± 1.1 µM | Not specified | [1] |

| HeLa | DMQ10 Accumulation | 13.2 ng/well | 10 µM for 2 days | [1] |

| HeLa | UQ10 Levels | 12.2 ng/well | 10 µM for 2 days | [1] |

| HeLa | DMQ10 Content | 52.0% | 10 µM for 2 days | [1] |

Table 2: In Vitro Efficacy of Coq7-IN-2

| Cell Line | Parameter | Value | Reference |

| Not Specified | IC₅₀ (DMQ10 accumulation) | 7.3 µM | [2] |

| Not Specified | IC₅₀ (UQ10 accumulation) | 15.4 µM | [2] |

| PANC-1 | DMQ10 Accumulation | 8.7% | [2] |

| PC3 | DMQ10 Accumulation | 14.0% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Analysis of Coenzyme Q and Demethoxyubiquinone by HPLC

This protocol allows for the quantification of CoQ and its precursor DMQ, providing a direct measure of this compound activity.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer (20 mM Tris-HCl, pH 7.5, 1% NP-40, 0.5% deoxycholate, 10 mM EDTA, 150 mM NaCl)[3]

-

Ethanol

-

Hexane

-

Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 µm)[3]

-

HPLC system with a UV detector

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer.[3]

-

Lipid Extraction: Extract CoQ and DMQ from the cell lysate using a mixture of ethanol and hexane (e.g., 5:2 v/v).[3]

-

HPLC Analysis:

-

Quantification: Quantify the amounts of CoQ and DMQ by comparing the peak areas to those of known standards. Normalize the final quantification to the total protein amount in the cell lysate, as determined by a BCA assay.[3]

Western Blot Analysis of COQ7 and Mitochondrial Proteins

This protocol is used to assess the levels of COQ7 protein and other relevant mitochondrial proteins to investigate the cellular response to this compound treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-COQ7, anti-PDSS2, anti-VDAC1/Porin)[3]

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Protein Extraction and Quantification: Prepare cell lysates using RIPA buffer and determine the protein concentration using a BCA assay.[3]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 60 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.[3]

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-COQ7 at 1:2000 dilution) overnight at 4°C.[3]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 2 hours at room temperature.[3]

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an appropriate imaging system.[3]

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This assay measures the impact of this compound on mitochondrial respiration in real-time.

Materials:

-

Cells treated with this compound or vehicle control

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse assay medium (supplemented with substrates like galactose, glutamine, and pyruvate)[3]

-

Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A[3]

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Seahorse Analysis:

-

Load the mitochondrial stress test compounds into the injector ports of the sensor cartridge.

-

Place the cell plate in the Seahorse XF analyzer and initiate the measurement protocol.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[3]

-

-

Data Analysis: Normalize the OCR data to the protein amount per well, determined by a BCA assay after the Seahorse run.

Signaling Pathways and Experimental Workflows

Inhibition of COQ7 by this compound provides a powerful model to study the downstream consequences of mitochondrial dysfunction. Below are diagrams illustrating key signaling pathways and experimental workflows that can be investigated using this inhibitor.

Coenzyme Q Biosynthesis Pathway and this compound Inhibition

Caption: this compound blocks the penultimate step of Coenzyme Q biosynthesis catalyzed by the COQ7 enzyme.

Experimental Workflow for Characterizing this compound Effects

Caption: A typical experimental workflow to assess the cellular and mitochondrial effects of this compound.

Signaling Consequences of COQ7 Inhibition

Caption: Inhibition of COQ7 by this compound induces mitochondrial dysfunction, leading to various cellular stress responses.

Conclusion

This compound is an invaluable research tool for scientists and drug development professionals investigating the intricate biology of mitochondrial function and disease. Its high potency and specificity for COQ7 allow for the creation of robust cellular models of Coenzyme Q deficiency. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can effectively utilize this compound to explore the pathological consequences of impaired CoQ biosynthesis, dissect the ensuing signaling cascades, and screen for potential therapeutic interventions for a range of mitochondrial disorders. The continued application of this and similar chemical probes will undoubtedly accelerate our understanding of mitochondrial medicine and pave the way for novel treatments.

References

Methodological & Application

Application Notes and Protocols for Coq7-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of Coq7-IN-1, a potent inhibitor of the human coenzyme Q biosynthesis enzyme COQ7, in a cell culture setting. This document outlines the necessary procedures to assess the inhibitor's impact on cell growth, and its specific effect on the coenzyme Q (CoQ) biosynthetic pathway.

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for ATP production.[1][2][3] The biosynthesis of CoQ is a multi-step process involving several enzymes, with COQ7 (also known as CLK-1) catalyzing the penultimate step: the hydroxylation of demethoxyubiquinone (DMQ) to 5-hydroxy-ubiquinone.[4][5][6][7] Inhibition of COQ7 leads to a decrease in CoQ levels and an accumulation of the substrate DMQ.[1][4] this compound is a chemical inhibitor designed to target human COQ7, providing a valuable tool for studying the physiological roles of CoQ and for the development of potential therapeutic agents.[8]

Mechanism of Action

This compound specifically inhibits the enzymatic activity of COQ7. This blockage in the CoQ biosynthetic pathway results in a measurable decrease in cellular Coenzyme Q10 (CoQ10) levels and a corresponding accumulation of its precursor, Demethoxyubiquinone-10 (DMQ10).[4][8]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on different human cell lines.

| Cell Line | Parameter | Value | Treatment Conditions |

| WI-38 | GI₅₀ | 19.0 µM | 4 days |

| C3A | GI₅₀ | 9.0 ± 1.1 µM | Not specified |

| HeLa | DMQ10 Accumulation | 13.2 ng/well | 10 µM for 2 days |

| HeLa | UQ10 Levels | 12.2 ng/well | 10 µM for 2 days |

| HeLa | DMQ10 Content | 52.0% of total quinones | 10 µM for 2 days |

Data sourced from MedchemExpress.[8]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent human cell lines with this compound.

Materials:

-

Human cell lines (e.g., HeLa, WI-38)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates (6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.

-

Inhibitor Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C for long-term storage.[8][9]

-